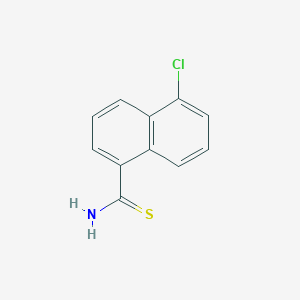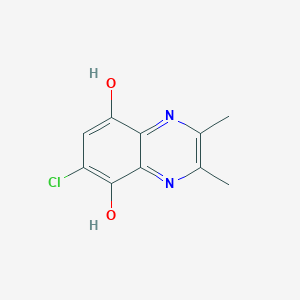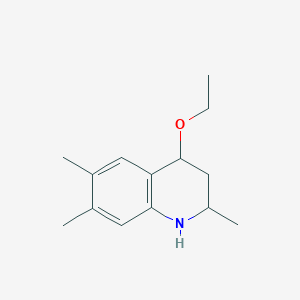
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is a quinoline derivative characterized by the presence of an ethoxy group at the 4th position and three methyl groups at the 2nd, 6th, and 7th positions. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through the condensation of p-aminophenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the tetrahydroquinoline core.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxy group instead of an ethoxy group.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Features a methoxy group at the 7th position instead of an ethoxy group at the 4th position
Uniqueness
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the three methyl groups at the 2nd, 6th, and 7th positions contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-14-8-11(4)15-13-7-10(3)9(2)6-12(13)14/h6-7,11,14-15H,5,8H2,1-4H3 |
InChI Key |
BCSKYIWRLXFXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(NC2=C1C=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)
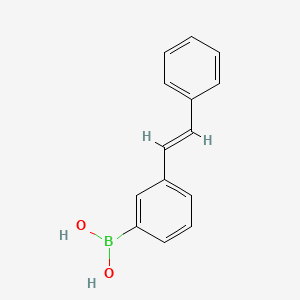


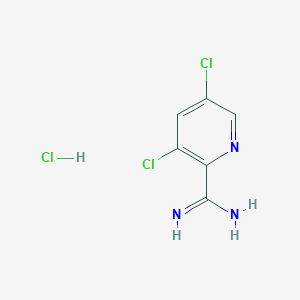
![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)


